1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone
Description
This compound features a piperidine ring substituted with a hydroxymethyl group at the 4-position, a 2-chlorophenylsulfonylmethyl moiety, and a 3-methyl-1-butanone chain. Characterization methods such as NMR, mass spectrometry, and TLC (as applied to analogs in ) are likely critical for confirming its structure and purity.
Properties
IUPAC Name |
1-[4-[(2-chlorophenyl)sulfonylmethyl]-4-hydroxypiperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO4S/c1-13(2)11-16(20)19-9-7-17(21,8-10-19)12-24(22,23)15-6-4-3-5-14(15)18/h3-6,13,21H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTQYFXNKNDVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)(CS(=O)(=O)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone, with the CAS number 866019-53-6, is a complex organic compound characterized by its unique structural features, including a piperidine ring, a sulfonyl group, and a chlorobenzyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C21H21ClF3NO4S
- Molar Mass : 475.91 g/mol
- Boiling Point : Predicted to be around 652.9°C
- Density : Approximately 1.421 g/cm³
These properties suggest that the compound may exhibit significant stability and reactivity, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. The presence of the sulfonyl and hydroxypiperidine groups enhances its ability to participate in hydrogen bonding and other intermolecular interactions that are essential for binding to target proteins.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory responses.
- Modulation of Receptor Activity : It could interact with neurotransmitter receptors, potentially influencing neurological pathways.
Biological Evaluation
Recent studies have evaluated the biological activity of similar compounds, focusing on their effects on cancer cell lines and their potential as therapeutic agents.
Case Studies:
- Hsp90 Inhibition : Research has shown that compounds similar to 1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone can inhibit heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability in cancer cells. Isoform-selective inhibitors have been developed to minimize side effects associated with pan-inhibition of Hsp90 .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating cytokine release in vitro, highlighting their potential use in treating inflammatory diseases.
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of the compound and its analogs:
Comparison with Similar Compounds
Structural Analogs with Sulfonamide/Piperidine Motifs
Compounds in (e.g., 6d–6l) share key features with the target molecule, including sulfonamide groups and piperidine/piperazine rings. For example:
- N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d): Contains a benzhydryl-piperazine core and a sulfonamide-linked benzene ring. Unlike the target compound, it lacks the 4-hydroxypiperidino group and the 2-chlorophenyl substituent.
- 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i): Features a bis(4-fluorophenyl)methyl group and a para-sulfamoylphenylsulfonyl chain. Its piperazine ring differs from the target’s hydroxylated piperidine.
Key Differences :
- The 2-chlorophenylsulfonylmethyl group introduces steric and electronic effects distinct from the benzhydryl or bis(4-fluorophenyl) groups in compounds.
Butanone-Containing Analogs
The tobacco-specific nitrosamine 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK, ) shares the 1-butanone moiety but differs critically in functional groups:
- NNK contains a pyridyl group and a nitrosamine chain, making it a potent carcinogen .
Metabolic Pathways :
NNK undergoes α-hydroxylation to form reactive diazohydroxides and carbonium ions, leading to DNA adducts . In contrast, the target compound’s hydroxylated piperidine and sulfonyl groups may favor Phase II metabolism (e.g., glucuronidation or sulfation), reducing toxicity.
Sulfonamide Derivatives in Regulatory Contexts
lists sulfonamide-containing compounds regulated under customs tariffs, such as 4-tert-Butylbenzenesulfonamide . While structurally simpler than the target compound, these analogs highlight the regulatory scrutiny of sulfonamides due to their widespread use in pharmaceuticals and agrochemicals. The target’s 2-chlorophenylsulfonyl group may confer unique stability or bioactivity compared to alkyl-substituted sulfonamides.
Analytical Characterization
details HPLC methods for piperidine-containing compounds, using methanol-buffer mobile phases (e.g., pH 4.6 acetate buffer with sodium 1-octanesulfonate). Similar methods would apply to the target compound, with adjustments for its hydroxyl and sulfonyl groups. For example, its retention time may differ from non-polar analogs like NNK, which require thermal energy analyzer detection due to nitroso group instability .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural integrity of 1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography can resolve ambiguous structural features by analyzing crystal packing and bond angles, as demonstrated in sulfonyl-piperidine derivatives . For purity validation, reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is recommended, using a C18 column and UV detection at 254 nm .
Q. How can researchers optimize the synthesis yield of 1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone?
- Methodology : Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (controlled between 0–25°C for sulfonation steps), and stoichiometric ratios of reagents (e.g., sulfonyl chlorides) must be systematically varied. Catalytic bases like sodium hydroxide or potassium carbonate improve nucleophilic substitution efficiency. Multi-step purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization enhances yield, as seen in analogous piperidine syntheses .
Q. Which chromatographic techniques are validated for assessing the purity of 1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone in complex matrices?
- Methodology : Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides high sensitivity for trace impurities. Gradient elution using methanol and ammonium formate buffer (pH 3.0) on a C8 column achieves baseline separation of degradation products. System suitability tests, including plate count (>2000) and tailing factor (<2.0), ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the metabolic stability of 1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone in hepatic microsomal assays?
- Methodology : Incubate the compound with liver microsomes (human or rodent) in NADPH-supplemented buffer at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clint) using the in vitro half-life method. Structural elucidation of metabolites (e.g., hydroxylation at the piperidine ring) requires high-resolution MS and isotopic labeling .
Q. How do researchers resolve discrepancies in reported biological activity data for 1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone across different studies?
- Methodology : Conduct meta-analysis with standardized positive controls (e.g., known kinase inhibitors for enzyme assays). Validate assay conditions (pH, ionic strength, co-solvents) to minimize variability. Cross-reference with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based functional assays). Statistical tools like Bland-Altman plots quantify inter-study bias .
Q. What computational approaches are utilized to predict the environmental persistence and bioaccumulation potential of 1-(4-{[(2-Chlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors (BCF). Molecular dynamics simulations assess interactions with lipid bilayers. Environmental fate studies require hydrolysis stability tests at pH 4–9 and photolysis experiments under UV light (λ = 254–365 nm) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
